molecular formula C6H14ClN3O B2769685 1-(2-Aminoethyl)-3-methyl-2-imidazolidinone hydrochloride CAS No. 1609403-83-9

1-(2-Aminoethyl)-3-methyl-2-imidazolidinone hydrochloride

Cat. No.: B2769685
CAS No.: 1609403-83-9
M. Wt: 179.65
InChI Key: KSNGEWGTGHAFET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Aminoethyl)-3-methyl-2-imidazolidinone hydrochloride is a chemical compound with a unique structure that includes an imidazolidinone ring substituted with an aminoethyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Aminoethyl)-3-methyl-2-imidazolidinone hydrochloride typically involves the reaction of 3-methyl-2-imidazolidinone with 2-chloroethylamine hydrochloride under basic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the product is isolated by crystallization.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of automated systems can also improve the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Aminoethyl)-3-methyl-2-imidazolidinone hydrochloride undergoes various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The imidazolidinone ring can be reduced to form imidazolidine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products: The major products formed from these reactions include imines, nitriles, imidazolidine derivatives, and various substituted imidazolidinones.

Scientific Research Applications

1-(2-Aminoethyl)-3-methyl-2-imidazolidinone hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Aminoethyl)-3-methyl-2-imidazolidinone hydrochloride involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, affecting their activity. The imidazolidinone ring can also participate in π-π interactions with aromatic residues in proteins, influencing their conformation and function.

Comparison with Similar Compounds

  • 1-(2-Aminoethyl)pyrrole-2,5-dione hydrochloride
  • N-(2-Aminoethyl)maleimide hydrochloride
  • 1-(2-Hydroxyethyl)-3-methyl-2-imidazolidinone

Uniqueness: 1-(2-Aminoethyl)-3-methyl-2-imidazolidinone hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its potential as a therapeutic agent set it apart from similar compounds.

Properties

IUPAC Name

1-(2-aminoethyl)-3-methylimidazolidin-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N3O.ClH/c1-8-4-5-9(3-2-7)6(8)10;/h2-5,7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSNGEWGTGHAFET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(C1=O)CCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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